3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNXCSPFYDZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA typically involves the reaction of 4-fluoroaniline with carbon disulfide and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process can be summarized as follows:
Step 1: Reaction of 4-fluoroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
Step 2: Addition of dimethylamine to the dithiocarbamate intermediate to yield the final thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the thiourea moiety, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
Matrix Metalloproteinase Inhibition
Research indicates that 3-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)thiourea acts as a potent inhibitor of MMPs, particularly MMP-9. MMPs are enzymes that degrade various components of the extracellular matrix and are implicated in processes such as:
- Cancer Metastasis : MMP-9 is associated with tumor invasion and metastasis.
- Angiogenesis : The formation of new blood vessels from pre-existing ones, crucial for tumor growth.
Studies have demonstrated that this compound can disrupt MMP-9 homodimerization, leading to decreased tumor cell invasion in vitro and in vivo models. This inhibition is significant for developing therapeutic agents targeting cancer progression.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that require precise conditions to yield high-purity products. Variations of this compound have been explored to enhance its biological efficacy and selectivity.
Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide | Quinazoline core | Inhibits MMPs |
| N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide | Similar quinazoline core | Anticancer activity |
| 2-[4-[4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutyl]-1H-quinazolin-4-one | Contains oxadiazole | Moderate biological activity |
Therapeutic Potential
The unique combination of structural elements in this compound enhances its potency as an MMP inhibitor. This characteristic positions it as a candidate for treating diseases characterized by excessive tissue remodeling and invasion.
Case Studies
- In Vivo Studies : Animal models have shown that administration of this compound results in reduced tumor growth and metastasis when compared to control groups.
- Cell Line Experiments : In vitro studies using various cancer cell lines have demonstrated significant reductions in cell invasion and migration upon treatment with the compound.
Mechanism of Action
The mechanism of action of 3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and fluorophenyl groups play crucial roles in binding to the active sites of these targets, while the thiourea moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Perfluorophenyl derivatives (e.g., 367.38 g/mol compound) exhibit higher molecular weights and greater steric bulk, which may limit solubility compared to the target compound’s simpler structure.
Amino Group Positioning: The dimethylamino-propyl chain in the target compound offers greater conformational flexibility than the rigid cyclohexyl or diphenylethyl backbones in analogs. This flexibility could enhance entropy-driven binding in supramolecular applications but reduce stereochemical control .
Stability and Storage :
- Bulkier thioureas (e.g., 453.64 g/mol derivative) require cold storage, suggesting thermal instability. The target compound’s stability remains unstudied but may benefit from its less complex structure .
Biological Activity
3-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHBrFNO
- Molecular Weight : 405.3 g/mol
- IUPAC Name : 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl-dimethylazanium; bromide
The compound exhibits its biological activity primarily through interactions with various neurotransmitter systems. Notably, it has been shown to target the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the central nervous system. This interaction is significant for antidepressant activity, as inhibition of SERT leads to increased serotonin levels in the synaptic cleft.
Key Findings:
- SERT Inhibition : Studies indicate that the compound has a high affinity for SERT, which correlates with its potential antidepressant effects. The modification of structural components enhances binding affinity and selectivity .
- Fluorine Substitution : The presence of a fluorine atom in the para position of the phenyl ring has been associated with increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
Pharmacological Effects
The biological activity of this compound extends beyond serotonin transport inhibition. Research highlights include:
- Antidepressant Activity : Experimental models have demonstrated that this compound exhibits significant antidepressant-like behavior in rodent models, suggesting its potential therapeutic application in treating depression .
- Pain Modulation : The compound may also influence pain pathways by modulating neurotransmitter release, particularly in chronic pain models .
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
- Study on SERT Binding Affinity :
- Behavioral Studies in Rodents :
- In Vivo Efficacy :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 405.3 g/mol |
| SERT Binding Affinity | High (IC: 10 µM) |
| Antidepressant Effect | Significant (p < 0.05) |
| Pain Modulation | Effective in chronic models |
Q & A
Q. What are the optimal synthetic routes for preparing 3-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)thiourea, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Intermediate Formation : React 4-fluoroaniline with a thiocarbamoyl chloride derivative (e.g., dimethylthiocarbamoyl chloride) under basic conditions (e.g., triethylamine) to form the thiourea backbone.
Propylamine Functionalization : Introduce the 3-(dimethylamino)propyl group via nucleophilic substitution or coupling reactions.
- Critical Parameters : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:thiocarbamoyl chloride) are crucial for minimizing side products.
- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H NMR for thiourea NH signals at δ 8.5–9.5 ppm) .
Q. How can researchers verify the structural identity of this compound and distinguish it from isomeric byproducts?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks for the fluorophenyl group (e.g., aromatic protons at δ 7.0–7.5 ppm) and thiourea NH protons.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₇FN₃S: 270.11).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or isomerism by analyzing crystal packing and bond angles, as demonstrated in chalcone derivatives with fluorophenyl groups .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data (e.g., varying IC₅₀ values in cancer cell lines)?
- Methodological Answer : Address discrepancies through:
Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay with 48-hour incubation).
Metabolic Stability Testing : Evaluate compound degradation in cell culture media via LC-MS to correlate bioactivity with actual exposure levels.
Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., dimethylamino group position) and compare activity trends, as seen in analogues with substituted thiourea moieties .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding between the thiourea group and active-site residues.
- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes in physiological conditions (pH 7.4, 310 K).
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities, cross-validated with experimental IC₅₀ data .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) and slow evaporation techniques.
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (1°C/hour) to promote crystal nucleation.
- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice formation, as shown in fluorophenyl-containing chalcones .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility and stability in aqueous vs. organic media?
- Methodological Answer :
- Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) to map solubility limits.
- Stability Studies : Use accelerated degradation protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that dimethylamino groups may hydrolyze in acidic conditions, requiring pH-controlled formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
